Cas no 2137764-26-0 (1(2H)-Quinolinepropanenitrile, 4-(aminomethyl)-3,4-dihydro-β-oxo-)

1(2H)-Quinolinepropanenitrile, 4-(aminomethyl)-3,4-dihydro-β-oxo- Chemical and Physical Properties
Names and Identifiers
-
- 1(2H)-Quinolinepropanenitrile, 4-(aminomethyl)-3,4-dihydro-β-oxo-
- 3-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]-3-oxopropanenitrile
- 2137764-26-0
- EN300-376908
-
- Inchi: 1S/C13H15N3O/c14-7-5-13(17)16-8-6-10(9-15)11-3-1-2-4-12(11)16/h1-4,10H,5-6,8-9,15H2
- InChI Key: RZKUWGJZVITKLP-UHFFFAOYSA-N
- SMILES: N1(C(=O)CC#N)C2=C(C=CC=C2)C(CN)CC1
Computed Properties
- Exact Mass: 229.121512110g/mol
- Monoisotopic Mass: 229.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1Ų
- XLogP3: 0.4
Experimental Properties
- Density: 1.186±0.06 g/cm3(Predicted)
- Boiling Point: 477.5±30.0 °C(Predicted)
- pka: -1.14±0.40(Predicted)
1(2H)-Quinolinepropanenitrile, 4-(aminomethyl)-3,4-dihydro-β-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-376908-2.5g |
3-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]-3-oxopropanenitrile |
2137764-26-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-16 | |
Enamine | EN300-376908-5.0g |
3-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]-3-oxopropanenitrile |
2137764-26-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-16 | |
Enamine | EN300-376908-0.25g |
3-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]-3-oxopropanenitrile |
2137764-26-0 | 95.0% | 0.25g |
$774.0 | 2025-03-16 | |
Enamine | EN300-376908-0.5g |
3-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]-3-oxopropanenitrile |
2137764-26-0 | 95.0% | 0.5g |
$809.0 | 2025-03-16 | |
Enamine | EN300-376908-0.1g |
3-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]-3-oxopropanenitrile |
2137764-26-0 | 95.0% | 0.1g |
$741.0 | 2025-03-16 | |
Enamine | EN300-376908-1.0g |
3-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]-3-oxopropanenitrile |
2137764-26-0 | 95.0% | 1.0g |
$842.0 | 2025-03-16 | |
Enamine | EN300-376908-0.05g |
3-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]-3-oxopropanenitrile |
2137764-26-0 | 95.0% | 0.05g |
$707.0 | 2025-03-16 | |
Enamine | EN300-376908-10.0g |
3-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]-3-oxopropanenitrile |
2137764-26-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-16 |
1(2H)-Quinolinepropanenitrile, 4-(aminomethyl)-3,4-dihydro-β-oxo- Related Literature
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
Additional information on 1(2H)-Quinolinepropanenitrile, 4-(aminomethyl)-3,4-dihydro-β-oxo-
Introduction to 1(2H)-Quinolinepropanenitrile, 4-(aminomethyl)-3,4-dihydro-β-oxo (CAS No. 2137764-26-0)
The compound 1(2H)-Quinolinepropanenitrile, 4-(aminomethyl)-3,4-dihydro-β-oxo (CAS No. 2137764-26-0) represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This heterocyclic derivative combines the structural features of quinoline with a nitrile group, positioned strategically to enhance its pharmacological potential. The presence of an aminomethyl substituent at the 4-position and a β-oxo (or enone) functionality at the 3,4-dihydroquinoline core introduces unique reactivity and binding properties that make it a valuable scaffold for drug discovery.
Recent studies have highlighted the importance of quinoline derivatives in developing novel therapeutic agents. Quinoline scaffolds are well-documented for their biological activity, particularly in the treatment of infectious diseases and cancer. The 1(2H)-Quinolinepropanenitrile, 4-(aminomethyl)-3,4-dihydro-β-oxo compound leverages these properties while introducing modifications that enhance its interaction with biological targets. The nitrile group, for instance, can participate in hydrogen bonding or form coordination complexes with metal ions, which is often exploited in designing kinase inhibitors and other enzyme-targeting molecules.
The 4-(aminomethyl) moiety further extends the compound's versatility by allowing for facile derivatization through amine coupling reactions. This feature is particularly useful in generating libraries of analogs for high-throughput screening (HTS) or structure-activity relationship (SAR) studies. Researchers have increasingly utilized such strategies to optimize lead compounds for improved efficacy and reduced toxicity. The β-oxo group introduces electrophilic characteristics, enabling reactions such as Michael additions or aldol condensations, which can be harnessed to diversify the molecular architecture.
In the context of contemporary drug discovery, this compound has garnered attention for its potential applications in oncology and anti-inflammatory therapies. Preclinical investigations suggest that derivatives of this scaffold may exhibit inhibitory effects on certain kinases and transcription factors implicated in cancer progression. Additionally, the quinoline core's ability to permeate biological membranes makes it an attractive candidate for developing orally active drugs. The 1(2H)-Quinolinepropanenitrile, 4-(aminomethyl)-3,4-dihydro-β-oxo structure thus represents a promising starting point for further exploration.
Advances in synthetic methodologies have also contributed to the growing interest in this class of compounds. Modern techniques such as transition-metal-catalyzed cross-coupling reactions allow for efficient construction of complex quinoline derivatives with high precision. These methods enable chemists to introduce additional functional groups or modify existing ones without compromising the integrity of the core scaffold. Such capabilities are crucial for tailoring compounds to specific biological targets while maintaining pharmacological activity.
The pharmacokinetic profile of 1(2H)-Quinolinepropanenitrile, 4-(aminomethyl)-3,4-dihydro-β-oxo is another critical consideration in its development as a drug candidate. Computational modeling and experimental studies have been employed to assess its solubility, stability, and metabolic pathways. These evaluations are essential for predicting how the compound will behave within a living system and identifying potential liabilities early in the discovery process. Optimizing these properties can significantly enhance the likelihood of success in later-stage clinical trials.
Collaborative efforts between academia and industry have accelerated progress in this area. Open science initiatives and shared databases facilitate rapid dissemination of research findings, enabling teams to build upon each other's work more efficiently. This collaborative environment has led to innovative approaches in synthesizing and characterizing complex molecules like 1(2H)-Quinolinepropanenitrile, 4-(aminomethyl)-3,4-dihydro-β-oxo. Such partnerships are vital for translating laboratory discoveries into tangible therapeutic benefits for patients worldwide.
The future prospects for this compound remain promising as new analytical tools and computational methods continue to emerge. Techniques such as mass spectrometry imaging and single-cell RNA sequencing provide unprecedented insights into molecular interactions at both cellular and subcellular levels. These technologies can help researchers better understand how 1(2H)-Quinolinepropanenitrile, 4-(aminomethyl)-3,4-dihydro-β-oxo behaves within biological systems and refine its design based on empirical data.
In conclusion,1(2H)-Quinolinepropanenitrile, 4-(aminomethyl)-3,4-dihydro-β-oxo (CAS No. 2137764-26-0) exemplifies the intersection of innovation and tradition in pharmaceutical chemistry. Its unique structural features offer a rich foundation for developing next-generation therapeutics targeting challenging diseases such as cancer and inflammation-related disorders. As research progresses, this compound will undoubtedly play a pivotal role in advancing our understanding of molecular interactions and improving patient outcomes through targeted drug design.
2137764-26-0 (1(2H)-Quinolinepropanenitrile, 4-(aminomethyl)-3,4-dihydro-β-oxo-) Related Products
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)




